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Compound of Interest

Compound Name:
N-(3,4-dichlorophenyl)-4-

methoxybenzamide

CAS No.: 102587-44-0

Cat. No.: B3417197

Get Quote

Executive Summary & Chemical Identity
NSC 138036, commonly known as Surfen (N,N'-bis(4-amino-2-methylquinolin-6-yl)urea), is a

small molecule antagonist of heparan sulfate and a modulator of Wnt signaling. Unlike its

biologic counterpart Protamine Sulfate, NSC 138036 is a symmetric bis-quinoline urea

derivative.

This guide provides a definitive mass spectrometry (MS) characterization of NSC 138036,

focusing on its unique fragmentation signature under Electrospray Ionization (ESI). We

compare its spectral fingerprint against Protamine (the clinical standard for heparin reversal)

and Chloroquine (a structural quinoline analog) to establish unambiguous identification

protocols for drug development and quality control.
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Feature NSC 138036 (Surfen)

Formula C₂₁H₂₀N₆O

Monoisotopic Mass 372.1699 Da

Precursor Ion [M+H]⁺ 373.1772 m/z

Structure Class Symmetric Diarylurea / Aminoquinoline

Key Application Heparan Sulfate Antagonist, Wnt Inhibition

Materials and Methods: Validated Protocol
To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol

prioritizes the detection of the diagnostic urea cleavage fragments.

Experimental Setup
Ion Source: Electrospray Ionization (ESI) in Positive Mode (+).

Instrumentation: Q-TOF or Triple Quadrupole (QqQ) recommended for precise mass

resolution.

Mobile Phase:

A: Water + 0.1% Formic Acid (Protonation source).

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins (Surfen is hydrophobic and elutes late).

MS/MS Acquisition Parameters
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Parameter Setting Rationale

Capillary Voltage 3.5 kV
Optimizes spray stability for

quinolines.

Cone Voltage 30 V

Prevents in-source

fragmentation of the urea

bond.

Collision Energy (CE) 20–35 eV

Critical range. <20 eV leaves

precursor intact; >40 eV

obliterates diagnostic

fragments.

Scan Range 50–400 m/z
Captures low-mass quinoline

reporters.

Fragmentation Pathway Analysis
The mass spectrum of NSC 138036 is dominated by the cleavage of the central urea linker.

This "symmetric scission" is the fingerprint of the molecule.

Primary Fragmentation Mechanism
Under Collision-Induced Dissociation (CID), the protonated precursor (m/z 373.18) undergoes

a characteristic N-C bond cleavage at the urea bridge. This yields two distinct species:

The Amine Fragment (Base Peak): A proton transfer leads to the formation of the monomeric

4,6-diamino-2-methylquinoline ion (m/z 174.09). This is invariably the most abundant ion

(100% intensity).

The Isocyanate Fragment: The other half of the molecule leaves as a neutral isocyanate or

retains the charge to form the isocyanate cation (m/z 200.08), though this is less stable and

less intense.

Secondary Fragmentation
At higher collision energies (>35 eV), the quinoline ring itself begins to fragment:
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m/z 157.06: Loss of ammonia (NH₃, -17 Da) from the exocyclic amine of the m/z 174

fragment.

m/z 159.07: Loss of a methyl group (-15 Da) from the m/z 174 fragment.

Visualization: Fragmentation Pathway
The following diagram illustrates the specific bond cleavages and resulting ions.[1][2]
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Caption: CID fragmentation pathway of NSC 138036 showing the dominant urea cleavage

yielding the diagnostic m/z 174 ion.
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Comparative Analysis: NSC 138036 vs. Alternatives
Distinguishing NSC 138036 from functional analogs is critical in complex matrices (e.g., plasma

or formulation buffers).

Comparison 1: NSC 138036 vs. Protamine Sulfate
Protamine is the clinical standard for heparin neutralization. It is often confused with Surfen in

functional assays, but their MS signatures are radically different.

NSC 138036: Single sharp peak at m/z 373.18.

Protamine: A complex mixture of four arginine-rich peptides (P1–P4). In ESI, it appears as

multiply charged envelopes (e.g., [M+4H]⁴⁺, [M+5H]⁵⁺) in the m/z 500–1000 range. It does

not produce a single molecular ion.[3]

Comparison 2: NSC 138036 vs. Chloroquine
Chloroquine shares the aminoquinoline core but lacks the urea linker.

Differentiation: Chloroquine (m/z 320.19) fragments via the loss of its diethylamino side chain

(yielding m/z 247). It never produces the m/z 174 symmetric half-molecule characteristic of

Surfen.

Data Summary Table

Compound
Precursor
(m/z)

Major
Fragment 1
(m/z)

Major
Fragment 2
(m/z)

Mechanism

NSC 138036 373.18 174.09 (Base) 157.06 Urea Cleavage

Protamine 4000–5000 (MW)
Multiply Charged

(e.g., 530.45 ⁸⁺)
Peptide b/y ions

Peptide Bond

Breakage

Chloroquine 320.19 247.10 142.00 Side-chain Loss

Experimental Workflow Diagram
Use this decision tree to validate NSC 138036 identity in unknown samples.
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Caption: Logic flow for the positive identification of NSC 138036 using LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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